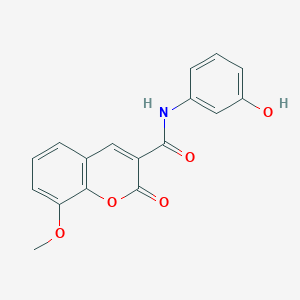methanone](/img/structure/B12175734.png)
[4-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a tetrazole ring attached to a phenyl group, which is further connected to a thiomorpholine moiety via a methanone linkage. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-(5-methyl-1H-tetrazol-1-yl)benzaldehyde, which is then subjected to a condensation reaction with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone can be scaled up by optimizing the reaction conditions and employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using appropriate reagents.
Common Reagents and Conditions
The reactions involving 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride or nitration using nitric acid in sulfuric acid.
Major Products
Scientific Research Applications
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone imparts unique chemical properties, such as increased lipophilicity and potential for forming sulfur-containing interactions. These features distinguish it from similar compounds and contribute to its specific applications and biological activities.
Properties
Molecular Formula |
C13H15N5OS |
|---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-4-2-11(3-5-12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChI Key |
SKOFYGPJASOTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12175659.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B12175677.png)
![4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12175682.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12175687.png)
![1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12175691.png)
![5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12175695.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12175709.png)
![1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12175720.png)
![1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12175727.png)
![ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12175728.png)

